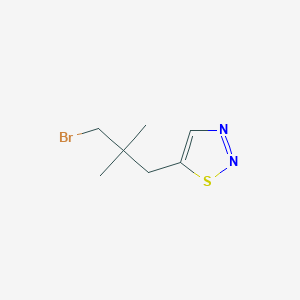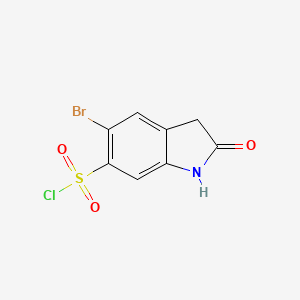
1-(2-Chloroethyl)-2-methylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-2-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 2-chloroethyl group and a methyl group
准备方法
The synthesis of 1-(2-Chloroethyl)-2-methylcyclohexane typically involves the reaction of 2-methylcyclohexanol with thionyl chloride to form 2-chloroethyl-2-methylcyclohexane. This reaction is carried out under anhydrous conditions to prevent the formation of by-products. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
化学反应分析
1-(2-Chloroethyl)-2-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of ethyl-substituted cyclohexane derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Chloroethyl)-2-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-2-methylcyclohexane involves its interaction with cellular DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The compound targets rapidly dividing cells, making it effective against certain types of cancer.
相似化合物的比较
1-(2-Chloroethyl)-2-methylcyclohexane can be compared to other alkylating agents, such as:
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Used in chemotherapy, BCNU also forms DNA cross-links but has a different chemical structure.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Similar in function but with a cyclohexyl group instead of a methyl group.
Chlorambucil: Another alkylating agent used in cancer treatment, with a different mechanism of action.
属性
分子式 |
C9H17Cl |
|---|---|
分子量 |
160.68 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-2-methylcyclohexane |
InChI |
InChI=1S/C9H17Cl/c1-8-4-2-3-5-9(8)6-7-10/h8-9H,2-7H2,1H3 |
InChI 键 |
SOQCGPHKZZVFAN-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC1CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13180879.png)
![2-(propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13180885.png)
![8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13180891.png)
![tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13180898.png)
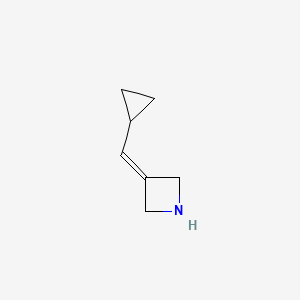
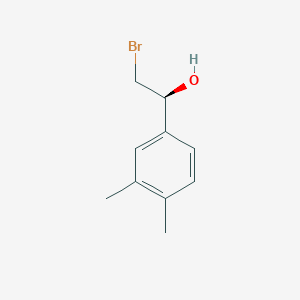

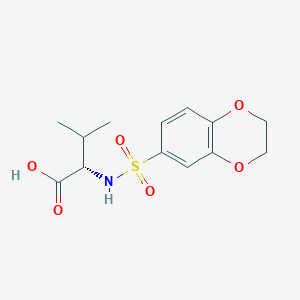
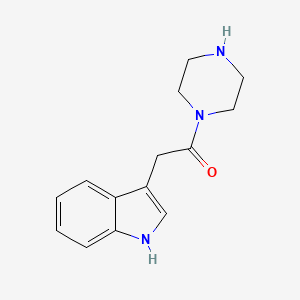
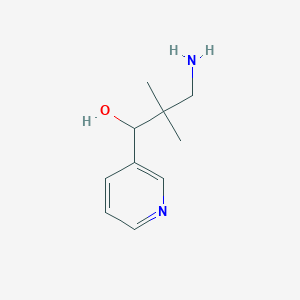
![7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)
